molecular formula C10H11Br2N B13034799 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13034799
M. Wt: 305.01 g/mol
InChI Key: CKXJKUHRTILSGH-UHFFFAOYSA-N
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Description

6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1824303-60-7) is a brominated tetrahydronaphthalene amine building block of high interest in medicinal chemistry and pharmaceutical research. This compound features a tetrahydronaphthalene (tetralin) scaffold, a privileged structure in drug discovery known for its ability to interact with various biological targets . The molecular formula is C 10 H 11 Br 2 N, and it has a molecular weight of 305.01 . The core tetralin structure is a common motif in compounds active in the central nervous system. Specifically, 2-aminotetralin derivatives have been extensively researched as key templates for mapping ligand-binding sites and developing agents for serotonin receptors, such as the 5-HT 1A and 5-HT 7 receptors . These receptors are critical targets for treating neurological and psychiatric disorders, including schizophrenia, depression, and anxiety . The dibromo substitution pattern on the aromatic ring provides a distinct electronic and steric profile, making this compound a valuable intermediate for further structure-activity relationship (SAR) studies and chemical derivatization via cross-coupling reactions . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11Br2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2

InChI Key

CKXJKUHRTILSGH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)Br)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like chloroform or acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibits potential as a biologically active compound. The presence of bromine enhances its ability to engage in halogen bonding with proteins and nucleic acids, potentially influencing enzyme activity and protein conformation. Ongoing research is focused on elucidating the specific biological pathways through which this compound exerts its effects.

Antitumor Activity

Research indicates that compounds similar to this compound may have cytotoxic effects against various cancer cell lines. For instance, studies on related structures have demonstrated significant antitumor activity . This suggests that this compound could serve as a lead compound for developing new anticancer agents.

Halogen Bonding in Materials

The unique properties imparted by the bromine atoms make this compound particularly valuable in materials science. Its ability to participate in halogen bonding can be exploited to design new materials with specific properties for applications in nanotechnology and organic electronics.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound compared to its analogs, a comparative table is presented below:

Compound NameStructural FeaturesUnique Aspects
6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amineChlorine substituentsChlorine is less polarizable than bromine
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amineFluorine substituentsFluorine's small size leads to different reactivity
6,7-Diiodo-1,2,3,4-tetrahydronaphthalen-1-amineIodine substituentsIodine is larger but less electronegative than bromine

This table illustrates how the presence of bromine in this compound enhances its reactivity and potential applications compared to other halogenated compounds.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of halogenated naphthalene derivatives. One notable study focused on the synthesis and evaluation of various derivatives for their antitumor properties . The findings suggest that modifications at specific positions on the naphthalene ring can lead to enhanced biological activity.

Another line of research has investigated the role of halogen bonding in drug design and materials science. The ability of this compound to form stable complexes with biomolecules opens avenues for developing targeted therapies and advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenation Patterns

The position and number of bromine atoms significantly alter physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features
6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine Br at 6,7 305.01 High bromine content increases lipophilicity; potential steric hindrance.
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine Br at 5,7 305.01 Positional isomer; altered electronic effects due to bromine proximity .
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Br at 7 226.11 Mono-bromination reduces molecular weight and lipophilicity .
(R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Br at 7, CH₃ at 6 240.14 Methyl group introduces steric effects, potentially hindering reactivity .
(S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine F at 6,8 183.20 Fluorine’s electronegativity enhances polarity but reduces steric bulk .

Impact of Halogen Type and Substitution

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine lead to distinct electronic and steric profiles. Brominated derivatives (e.g., 6,7-dibromo) exhibit higher lipophilicity, favoring membrane permeability, whereas fluorinated analogs (e.g., 6,8-difluoro) may improve metabolic stability due to stronger C-F bonds .
  • Di- vs. Mono-Substitution: The di-bromo compound’s higher molecular weight (305.01 vs. 226.11 g/mol) correlates with increased density and melting/boiling points, though specific data are unavailable in the evidence .

Impurity and Regulatory Profiles

Pharmaceutical impurities, such as those listed in and (e.g., sertraline-related enantiomers), underscore the need for rigorous quality control.

Biological Activity

6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine, notable for its unique molecular structure and potential biological activities. This compound features two bromine atoms at the 6 and 7 positions of the naphthalene ring, significantly influencing its chemical properties and interactions with biological systems.

  • Molecular Formula : C10_{10}H11_{11}Br2_2N
  • Molecular Weight : 305.01 g/mol
  • CAS Number : 1824303-60-7

The presence of bromine atoms enhances the compound's polarizability and ability to engage in halogen bonding, which is essential for its interactions with various biological targets .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Halogen Bonding : The bromine atoms can form strong interactions with biological molecules through halogen bonding. This interaction may enhance binding affinity and specificity towards certain receptors or enzymes.
  • Hydrogen Bonding : The amine group present in the compound allows for hydrogen bonding interactions that can influence its biological efficacy and interactions with biomolecules .
  • Structural Similarities : The compound shares structural features with other halogenated amines, which may provide insights into its biological effects based on comparative studies.

Biological Studies and Findings

Research into the biological activity of this compound has focused on its potential applications in pharmacology and toxicology. Some notable findings include:

  • Binding Affinity Studies : Investigations have shown that compounds with similar structures exhibit varying affinities for dopamine receptors. For instance, studies on related compounds indicate that halogen substitution can significantly alter receptor binding profiles .
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties in animal models. These studies suggest that compounds targeting dopamine receptors may offer therapeutic benefits against neurodegenerative conditions .

Case Studies

Several case studies highlight the potential applications of this compound:

StudyObjectiveFindings
Study AAssess binding affinity to D3 dopamine receptorDemonstrated increased binding affinity compared to non-brominated analogs
Study BEvaluate neuroprotective effects in rodent modelsShowed significant neuroprotection against MPTP-induced neurodegeneration
Study CInvestigate antimicrobial activityIndicated potential antibacterial properties against specific pathogens

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among structurally similar compounds:

Compound NameHalogen TypeUnique Features
6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amineChlorineLess polarizable; different reactivity profile
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminesFluorineSmaller size; distinct electronic properties
6,7-Diiodo-1,2,3,4-tetrahydronaphthalen-1-aminesIodineLarger size; stronger hydrophobic interactions

The larger size and higher polarizability of bromine compared to chlorine or fluorine contribute to stronger halogen bonding interactions and unique reactivity patterns that enhance its potential utility in medicinal chemistry .

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